
3-(1-Methylhydrazinyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylhydrazinyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a hydrazine group attached to a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylhydrazinyl)propan-1-amine typically involves the reaction of 1-methylhydrazine with a suitable propyl derivative. One common method is the nucleophilic substitution reaction where 1-methylhydrazine reacts with 3-chloropropan-1-amine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(1-Methylhydrazinyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert it into simpler amines or hydrazines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydrazones, while reduction can produce primary amines.
科学的研究の応用
3-(1-Methylhydrazinyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(1-Methylhydrazinyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Aminopropan-1-ol: Similar in structure but with a hydroxyl group instead of a hydrazine group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Contains a thiazole ring, making it structurally different but functionally similar.
Uniqueness
3-(1-Methylhydrazinyl)propan-1-amine is unique due to its specific hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
88967-19-5 |
|---|---|
分子式 |
C4H13N3 |
分子量 |
103.17 g/mol |
IUPAC名 |
3-[amino(methyl)amino]propan-1-amine |
InChI |
InChI=1S/C4H13N3/c1-7(6)4-2-3-5/h2-6H2,1H3 |
InChIキー |
XRNFTTIWHVGDLD-UHFFFAOYSA-N |
正規SMILES |
CN(CCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



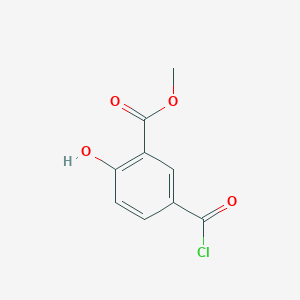
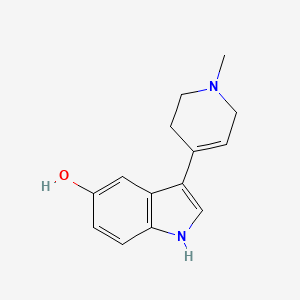
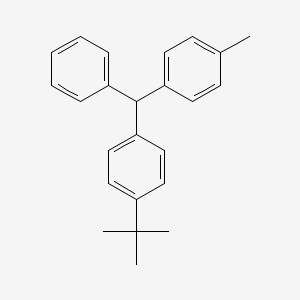
![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
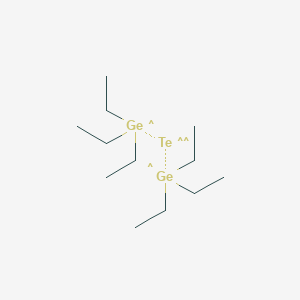


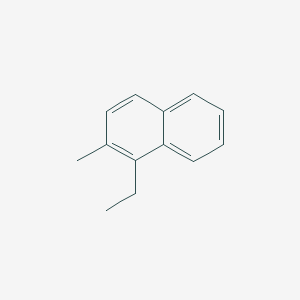

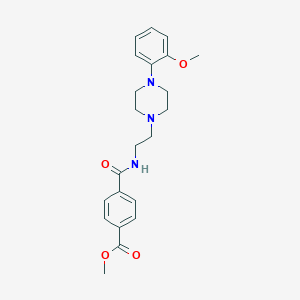

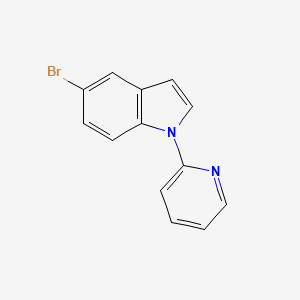
![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
